6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Overview
Description
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The presence of benzyloxy, chloro, and methoxy substituents on the quinazoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-7-methoxyquinazoline.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloro-7-methoxyquinazoline with benzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of 6-(Benzyloxy)-4-amino-7-methoxyquinazoline or 6-(Benzyloxy)-4-thio-7-methoxyquinazoline.
Oxidation: Formation of this compound-5,8-dione.
Reduction: Formation of 6-(Benzyloxy)-4-chloro-7-methoxytetrahydroquinazoline.
Scientific Research Applications
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the benzyloxy and methoxy groups, resulting in different chemical reactivity and biological activity.
7-Methoxyquinazoline: Lacks the chloro and benzyloxy groups, affecting its overall properties.
6-Benzyloxyquinazoline: Lacks the chloro and methoxy groups, leading to variations in its chemical behavior.
Uniqueness
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is unique due to the combination of benzyloxy, chloro, and methoxy substituents on the quinazoline ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-7-methoxy-6-phenylmethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-8-13-12(16(17)19-10-18-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNQROBHHNEDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465572 | |
Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286371-65-1 | |
Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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